molecular formula C15H18BrN5 B12269783 N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12269783
M. Wt: 348.24 g/mol
InChI Key: MEWGUJAIHAITJS-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a methylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrimidine, followed by the formation of the piperidine ring. The final step involves the methylation of the pyridine ring. Specific reagents and conditions may vary, but common reagents include bromine, piperidine, and methylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and other advanced technologies could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs .

Scientific Research Applications

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H18BrN5

Molecular Weight

348.24 g/mol

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C15H18BrN5/c1-20(14-4-2-3-7-17-14)13-5-8-21(9-6-13)15-18-10-12(16)11-19-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3

InChI Key

MEWGUJAIHAITJS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C=N2)Br)C3=CC=CC=N3

Origin of Product

United States

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